8-Bromodibenzo[b,d]furan-3-carboxylic acid
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Overview
Description
8-Bromodibenzo[b,d]furan-3-carboxylic acid is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the dibenzofuran ring. Dibenzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 8-Bromodibenzo[b,d]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of dibenzofuran followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
8-Bromodibenzo[b,d]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-3-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-dibenzofuran derivatives .
Scientific Research Applications
8-Bromodibenzo[b,d]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, given its ability to interact with cellular targets.
Industry: In materials science, it is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 8-Bromodibenzo[b,d]furan-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 8-Bromodibenzo[b,d]furan-3-carboxylic acid include:
Dibenzofuran-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chlorodibenzo[b,d]furan-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
8-Methyldibenzo[b,d]furan-3-carboxylic acid: Features a methyl group at the 8th position, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
133953-53-4 |
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Molecular Formula |
C13H7BrO3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
8-bromodibenzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-4-11-10(6-8)9-3-1-7(13(15)16)5-12(9)17-11/h1-6H,(H,15,16) |
InChI Key |
HQGMHBDFAHXWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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